molecular formula C22H23F2N5O B2862683 N-(2,5-difluorophenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-3-carboxamide CAS No. 2415623-48-0

N-(2,5-difluorophenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-3-carboxamide

Cat. No.: B2862683
CAS No.: 2415623-48-0
M. Wt: 411.457
InChI Key: HJRYTQPUNJYLSW-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-3-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of N-(2,5-difluorophenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-3-carboxamide involves multiple steps, starting from the preparation of the indazole core. The synthetic route typically includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

N-(2,5-difluorophenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

N-(2,5-difluorophenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

N-(2,5-difluorophenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-3-carboxamide can be compared with other indazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the presence of the 2,5-difluorophenyl group, which may contribute to its distinct biological activities.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N5O/c23-15-7-8-17(24)19(12-15)26-22(30)14-4-3-10-28(13-14)21-20-16-5-1-2-6-18(16)27-29(20)11-9-25-21/h7-9,11-12,14H,1-6,10,13H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRYTQPUNJYLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCCC(C4)C(=O)NC5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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